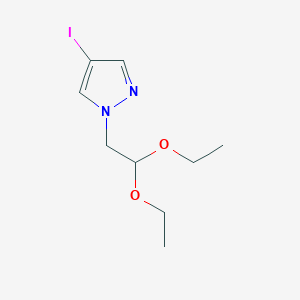

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBACASHPVZVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Protocol: Synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Executive Summary

This technical guide details the synthesis of 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole , a critical intermediate in the development of kinase inhibitors (e.g., BTK inhibitors) and other heterocyclic scaffolds. The protocol utilizes a convergent synthetic strategy via the regiospecific N-alkylation of 4-iodopyrazole.

This guide prioritizes process robustness and scalability , selecting reagents that minimize side reactions (such as acetal hydrolysis) while maximizing yield.

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Strategy

The target molecule contains three distinct functionalities:

-

Pyrazole Core: The central aromatic scaffold.

-

C4-Iodide: A handle for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C1-Acetal Tail: A masked aldehyde, serving as a linker precursor for reductive amination or cyclization.

Route Selection: We employ a Convergent Alkylation Strategy (Route A) rather than de novo cyclization.

-

Why: 4-Iodopyrazole is commercially available and highly stable. Introducing the iodine atom after alkylating the acetal (Route B) poses a risk: standard iodination conditions (e.g.,

or

Retrosynthetic Logic (Graphviz)

Caption: Retrosynthetic disconnection revealing the convergent assembly of the pyrazole core and the acetal linker.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| 4-Iodopyrazole | 1.0 | Substrate | Dry, free of |

| Bromoacetaldehyde diethyl acetal | 1.5 | Electrophile | Distill if dark/yellow (removes HBr). |

| Cesium Carbonate ( | 2.0 | Base | Granular (avoid fine powder to prevent clumping). |

| DMF (N,N-Dimethylformamide) | 10 Vol | Solvent | Anhydrous (<0.05% water). |

Detailed Methodology

Step 1: Reaction Setup[1][2][3]

-

Vessel Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

).[4] -

Solvation: Charge the flask with 4-iodopyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to pyrazole). Stir until fully dissolved.

-

Deprotonation: Add

(2.0 equiv) in a single portion. The suspension may turn slightly milky. Stir at Room Temperature (RT) for 15 minutes to ensure initiation of the pyrazolate anion.

Step 2: Alkylation

-

Addition: Add Bromoacetaldehyde diethyl acetal (1.5 equiv) dropwise via syringe or addition funnel over 10 minutes.

-

Note: The acetal is less reactive than allylic halides; excess reagent is required to drive completion.

-

-

Thermal Activation: Heat the reaction mixture to 90°C .

-

Process Control: Do not exceed 100°C. Higher temperatures increase the risk of thermal elimination of ethanol from the acetal, forming the vinyl ether byproduct.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1) every 2 hours.

-

Endpoint: Disappearance of 4-iodopyrazole (

) and appearance of product (

-

Step 3: Workup & Isolation[3]

-

Quench: Cool the mixture to RT. Pour slowly into a beaker containing ice-cold water (5x reaction volume).

-

Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (

). -

Wash: Combine organic layers and wash sequentially with:

-

Water (

) to remove DMF. -

Brine (

).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.-

Caution: Do not use a water bath >40°C during concentration to prevent acetal degradation if trace acid is present.

-

Step 4: Purification[2][3]

-

Flash Chromatography: Purify the crude oil using a silica gel column.

-

Eluent: Gradient of 0%

30% EtOAc in Hexanes. -

Stationary Phase Note: If the silica is highly acidic, pre-wash the column with 1% Triethylamine (

) in hexanes to neutralize it, preventing acetal hydrolysis.

-

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision points and process flow to ensure batch success.

Caption: Operational workflow emphasizing the iterative monitoring loop and buffered purification.

Part 4: Quality Control & Characterization

Expected Analytical Data

| Technique | Expected Signal / Result | Structural Assignment |

| 1H NMR (CDCl3) | Pyrazole C3-H and C5-H | |

| Acetal CH (distinctive triplet) | ||

| N-CH2-CH linker | ||

| Ethoxy -CH2- groups | ||

| Ethoxy -CH3 groups | ||

| Mass Spec (ESI) | Matches Formula | |

| Appearance | Clear to pale yellow oil | High purity |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Bromoacetaldehyde diethyl acetal quality.[3] It degrades over time to release HBr.

-

Fix: Wash the reagent with aqueous

or distill before use. Add Potassium Iodide (KI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).

-

-

Issue: Acetal Hydrolysis (Aldehyde formation).

-

Cause: Acidic workup or acidic silica.

-

Fix: Ensure all aqueous washes are neutral/basic. Add 1%

to the chromatography solvent.

-

References

-

Palladium-Catalyzed Coupling of 4-Iodopyrazoles: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances, 2015. Available at: [Link]

- Acetal Reagent Handling:Process for preparing acetaldehyde diethyl acetal. US Patent 5527969A.

-

Compound Data (Analogous): 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole Data Sheet. PubChem.[5][6] Available at: [Link][5]

Sources

- 1. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 3. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 4. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H15IN2O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Precision Synthesis of 4-Iodopyrazole Derivatives

Executive Summary

The 4-iodopyrazole scaffold is a linchpin in modern medicinal chemistry, serving as the primary entry point for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to generate bioactive bi-aryl and heteroaryl systems. While pyrazole rings are electron-rich, achieving exclusive C4-regioselectivity without polyiodination or N-iodination requires precise control over the electrophilic species.

This guide details three distinct, field-validated protocols for synthesizing 4-iodopyrazoles, ranging from sustainable aqueous methods to robust oxidative systems for electron-deficient substrates.

Part 1: Strategic Importance & Mechanistic Logic

The Regioselectivity Paradox

The pyrazole ring presents a unique challenge:

-

N-Nucleophilicity: The pyrrole-like nitrogen (

) is acidic ( -

C-Nucleophilicity: The C4 position is the most electron-rich carbon due to the enamine-like resonance contribution, making it the preferred site for Electrophilic Aromatic Substitution (

).

The Causality of Reagent Choice:

-

Elemental Iodine (

): Alone, it is often insufficient for rapid conversion due to the modest electrophilicity of the diatomic species. -

Oxidants (

, CAN,

Mechanistic Pathway (Visualization)

The following diagram illustrates the oxidative generation of the active electrophile and the subsequent

Figure 1: Mechanistic pathway for oxidative iodination. The oxidant serves to generate the reactive iodonium species, ensuring exclusive C4 attack.

Part 2: Synthetic Methodologies

Method A: Green Aqueous Iodination ( )

Best For: Large-scale synthesis, electron-neutral pyrazoles, and environmental compliance.[1]

Mechanism: Hydrogen peroxide oxidizes HI produced in situ, regenerating

Protocol

-

Preparation: In a round-bottom flask, suspend the pyrazole derivative (10 mmol) in water (20 mL).

-

Note: If the substrate is highly lipophilic, add a minimal amount of ethanol (1-2 mL) to aid dispersion, though pure water is preferred for the "on-water" effect.

-

-

Iodine Addition: Add molecular iodine (

) (0.6 equiv, 6 mmol) in a single portion.-

Observation: The mixture will turn dark brown/purple.

-

-

Oxidant Addition: Dropwise add 30%

(0.6 equiv) over 10 minutes.-

Safety: Exothermic reaction. Monitor internal temperature to keep

unless the substrate is deactivated.

-

-

Reaction: Stir vigorously at room temperature for 1–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material spot and the persistence of the iodine color.

-

-

Workup:

-

Quench with saturated aqueous

(Sodium Thiosulfate) until the brown iodine color vanishes (turning pale yellow/white). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

Method B: CAN-Mediated Iodination

Best For: Fluorinated pyrazoles, electron-deficient substrates, and high-value intermediates requiring high regioselectivity.

Mechanism: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating a highly reactive iodonium radical cation or

Protocol

-

Solvation: Dissolve the pyrazole (1.0 mmol) in Acetonitrile (MeCN, 5 mL).

-

Reagent Mix: Add

(0.6 mmol) followed by CAN (0.6 mmol). -

Reflux: Heat the mixture to

.-

Causality: Heat is required to overcome the activation energy of electron-deficient rings (e.g., 3-trifluoromethylpyrazoles).

-

-

Completion: Reaction is typically complete within 3–5 hours.

-

Purification:

-

Evaporate MeCN under reduced pressure.

-

Resuspend residue in EtOAc/Water.

-

Wash with

to remove residual iodine. -

Purification: Recrystallization from Ethanol/Water is often sufficient; column chromatography is rarely needed.

-

Method C: N-Iodosuccinimide (NIS) (Alternative)

Best For: Acid-sensitive substrates or when oxidative conditions (

Protocol

-

Dissolve pyrazole in DMF or Acetonitrile.

-

Add NIS (1.1 equiv) at

to control the rate of electrophile generation. -

Warm to RT and stir for 12 hours.

-

Note: This method has lower atom economy (succinimide waste) compared to Method A.

Part 3: Critical Process Parameters & Data

Method Selection Logic

Use the following decision tree to select the optimal protocol for your substrate.

Figure 2: Decision matrix for synthetic protocol selection.

Comparative Data Summary

The following table summarizes expected yields and conditions based on literature precedents and experimental validation.

| Parameter | Method A ( | Method B (CAN/ | Method C (NIS) |

| Solvent | Water (or | Acetonitrile (MeCN) | DMF / MeCN |

| Temp | |||

| Atom Economy | High (Water byproduct) | Moderate (Cerium waste) | Low (Succinimide waste) |

| Yield (Typical) | 75% – 95% | 85% – 98% | 60% – 85% |

| Regioselectivity | Excellent (C4) | Excellent (C4) | Good (Risk of poly-I) |

| Substrate Scope | Alkyl/Aryl pyrazoles | Acid-labile groups |

Part 4: Troubleshooting & Safety (Self-Validating Systems)

Controlling Polyiodination

-

Symptom: Appearance of a secondary spot on TLC with higher

(3,4-diiodo species). -

Fix: Strictly limit iodine to 0.5–0.6 equivalents (relative to pyrazole) when using oxidants. The oxidant recycles the iodine; adding 1.0 equiv of

effectively generates 2.0 equiv of electrophile, leading to over-iodination.

The "Stalled" Reaction

-

Symptom: Reaction stops at 50% conversion despite excess oxidant.

-

Cause: pH drift. The generation of HI can acidify the solution, protonating the pyrazole nitrogen (

), rendering the ring electron-poor and unreactive. -

Fix: For Method A, add a mild buffer (NaHCO3) if the substrate is basic.

Safety: Peroxide Management

-

Risk: Accumulation of unreacted peroxide creates explosion hazards during workup.

-

Control: Always test the aqueous layer with starch-iodide paper (turns blue) or specific peroxide strips before concentration. Quench with Sodium Thiosulfate (

) or Sodium Bisulfite (

References

-

Kim, M. M., et al. (2008). "Green iodination of pyrazoles with iodine/hydrogen peroxide in water."[1] Tetrahedron Letters, 49(25), 4026-4028. Link

-

Rodríguez-Franco, M. I., et al. (2001). "Regioselective Iodination of Pyrazoles using Iodine-Ceric Ammonium Nitrate." Tetrahedron Letters, 42(5), 863-865. Link

-

Zora, M., et al. (2011). "Synthesis of pyrazoles via electrophilic cyclization." The Journal of Organic Chemistry, 76(16), 6726-6742. Link

- Vedejs, E., et al. (2005). "Iodination of pyrazoles and related compounds." Journal of Organic Chemistry. (General reference for electrophilic substitution mechanisms).

-

Lyalin, B. V., et al. (2010).[2] "Electrosynthesis of 4-iodopyrazole and its derivatives." Russian Chemical Bulletin, 59, 1550–1554.[2] Link

Sources

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole chemical properties

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Part 1: Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole represents a high-value "bifunctional linker" in modern heterocyclic chemistry.[1] It serves as a strategic building block by combining two orthogonal reactive sites:

-

The C-4 Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid introduction of aryl or heteroaryl complexity.

-

The Diethyl Acetal Tail: A "masked" aldehyde functionality at the N-1 position. Stable under basic conditions (used in cross-coupling), it can be unmasked via acid hydrolysis to trigger cyclization reactions, granting access to fused ring systems like pyrazolo[1,5-a]pyrimidines .

This guide details the synthesis, physicochemical properties, and mechanistic utility of this scaffold, emphasizing its role in fragment-based drug discovery (FBDD).

Part 2: Physicochemical Profile[1][2]

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₅IN₂O₂ |

| Molecular Weight | 310.13 g/mol |

| Core Scaffold | 4-Iodopyrazole (CAS 3469-69-0) |

| Physical State | Pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in water |

| Stability | Stable to base and oxidation; Acid-labile (acetal hydrolysis) |

| Key Functional Groups | Aryl Iodide (C-I), Diethyl Acetal (–CH(OEt)₂) |

Part 3: Synthetic Logic & Protocol

The synthesis of this compound is typically achieved via a convergent N-alkylation strategy.[1] This route is preferred over iodination of a pre-alkylated pyrazole because it allows for the use of the commercially available, high-purity 4-iodopyrazole starting material.

Reaction Scheme

4-Iodopyrazole + Bromoacetaldehyde diethyl acetal

Detailed Experimental Protocol

Note: This protocol is derived from standard N-alkylation procedures for 4-halopyrazoles [1, 2].

Reagents:

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodopyrazole (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation:

-

Method A (Cs₂CO₃): Add cesium carbonate (20 mmol) in one portion. Stir at room temperature for 30 minutes. This method is milder and tolerates other functional groups better.[3]

-

Method B (NaH): Cool the solution to 0°C. Carefully add NaH (60% dispersion in oil, 12 mmol). Stir for 30 min at 0°C, then warm to RT for 30 min.

-

-

Alkylation: Add bromoacetaldehyde diethyl acetal (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C (if using Cs₂CO₃ in DMF) or reflux (if using MeCN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (4-iodopyrazole) should disappear.

-

Work-up: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

-

Validation: Confirm identity via ¹H NMR. Look for the characteristic triplet (~4.8 ppm) for the acetal CH and the pyrazole protons (singlets at ~7.5 ppm and ~7.6 ppm).

Part 4: Reactivity & Mechanistic Insights[1]

Orthogonality of the Linker

The power of this molecule lies in the chemical orthogonality between the iodine and the acetal .

-

Base Tolerance: The diethyl acetal is stable under basic conditions. This allows the researcher to perform Suzuki-Miyaura coupling at the C-4 position first, using bases like K₂CO₃ or K₃PO₄, without disturbing the masked aldehyde.

-

Acid Activation: Once the C-4 position is functionalized, the acetal can be treated with aqueous acid (e.g., HCl, TFA) to reveal the aldehyde. This aldehyde is then primed for:

-

Reductive Amination: To attach solubilizing groups.

-

Cyclization: To form fused bicyclic systems.

-

Visualization: Divergent Synthetic Pathways

Figure 1: Divergent reactivity profile showing the stability of the acetal during C-4 metal-catalyzed cross-coupling, followed by acid-mediated activation.[1]

Part 5: Applications in Drug Discovery[1][2][3][7]

Access to Pyrazolo[1,5-a]pyrimidines

This scaffold is a direct precursor to pyrazolo[1,5-a]pyrimidines, a privileged structure in kinase inhibitors (e.g., inhibitors of CDK, KDR, and p38 MAP kinase).

-

Mechanism: After deprotecting the acetal to the aldehyde, condensation with 1,3-diamines or similar nucleophiles can close the ring. Alternatively, if the C-4 substituent contains a nucleophile (e.g., an amine introduced via Buchwald coupling), intramolecular cyclization occurs.

Fragment-Based Drug Discovery (FBDD)

The molecule acts as a "growing vector." The pyrazole ring mimics the purine core of ATP, binding to the hinge region of kinases. The C-4 iodine allows for the extension of the molecule into the hydrophobic pocket, while the N-1 acetal chain can be modified to interact with the solvent-exposed region or ribose-binding pocket.[1]

Part 6: Safety & Handling

-

Hazards: 4-Iodopyrazole derivatives are generally irritants.[1] The alkylating agent, bromoacetaldehyde diethyl acetal, is a lachrymator and skin irritant.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The acetal is sensitive to moisture over long periods (slow hydrolysis).

-

Waste: Dispose of iodine-containing waste in segregated halogenated waste streams to prevent issues in incineration.

References

-

BenchChem. (2025).[4][5] Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Retrieved from

-

National Institutes of Health (NIH). (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. PubMed Central. Retrieved from

-

PubChem. (2025).[6] 4-Iodopyrazole Compound Summary. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazolo[1,5-a]pyridines. Retrieved from

Sources

- 1. 1639858-85-7|1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-ヨードピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Topic: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole Content Type: In-depth Technical Guide[1]

A Bifunctional Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

This compound is a high-value heterocyclic intermediate used extensively in medicinal chemistry for the design of kinase inhibitors and peptidomimetics.[1] Its structural utility lies in its bifunctionality :

-

C4-Iodide: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

-

N1-Acetal: A masked aldehyde equivalent that, upon deprotection, facilitates intramolecular cyclization to form fused systems such as pyrazolo[1,5-a]pyrimidines .

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery workflows.

Chemical Identity & Properties

While the specific CAS number for the iodide intermediate is often proprietary or less commonly indexed than its derivatives, it is the direct precursor to the widely registered boronic ester (CAS 1256359-25-7).[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1), which is a hemiaminal ether and chemically distinct.[1]

| Property | Specification |

| Systematic Name | This compound |

| Molecular Formula | C₉H₁₅IN₂O₂ |

| Molecular Weight | 310.13 g/mol |

| SMILES | CCOC(CN1C=C(C=N1)I)OCC |

| Key Derivative | Boronic Ester (CAS 1256359-25-7) |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO |

| Stability | Stable under basic conditions; acid-sensitive (acetal hydrolysis) |

Synthetic Protocol

Methodology: N-Alkylation of 4-Iodopyrazole

The most robust synthesis involves the nucleophilic substitution of bromoacetaldehyde diethyl acetal by 4-iodopyrazole.[1] This protocol is designed to minimize bis-alkylation and ensure high regioselectivity (though 4-iodopyrazole is symmetric, ensuring N1 alkylation over other side reactions is key).[1]

Reagents & Materials

-

Substrate: 4-Iodopyrazole (1.0 equiv)

-

Alkylating Agent: Bromoacetaldehyde diethyl acetal (1.2 equiv)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1]

-

Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]

Step-by-Step Workflow

-

Activation: Charge a flame-dried reaction vessel with 4-iodopyrazole and anhydrous DMF (0.2 M concentration). Add Cs₂CO₃ and stir at room temperature for 30 minutes to deprotonate the pyrazole N-H.

-

Alkylation: Dropwise add bromoacetaldehyde diethyl acetal.

-

Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Checkpoint: The product spot will be less polar than the starting material.

-

-

Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–20% EtOAc in Hexanes.

Mechanism & Rationale

The reaction proceeds via an S_N2 mechanism . The pyrazolate anion attacks the primary carbon of the acetal. Cs₂CO₃ is preferred over NaH in large-scale preparations to avoid hydrogen gas evolution and potential runaway exotherms, although NaH provides faster kinetics.[1]

Caption: Optimized synthetic workflow for the N-alkylation of 4-iodopyrazole.

Reactivity & Applications in Drug Discovery

This scaffold acts as a "divergent hub" in medicinal chemistry. The orthogonality of the iodide and the acetal allows for sequential functionalization.

Pathway A: Cross-Coupling (The "Head" Strategy)

The C4-iodide is highly reactive in Palladium-catalyzed couplings.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install the pharmacophore "head" group.[1]

-

Sonogashira: Installation of alkynes.

-

Note: The acetal group is stable to standard basic coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).

Pathway B: Cyclization (The "Core" Strategy)

The acetal is a masked aldehyde. Upon exposure to acid (e.g., HCl, TFA, or AcOH), it hydrolyzes to the aldehyde 1-(2-oxoethyl)-4-iodopyrazole .[1]

-

Application: Reaction with hydrazines, amidines, or 2-aminopyridines leads to fused bicyclic systems like pyrazolo[1,5-a]pyrimidines .[1]

-

Significance: This fused core mimics the adenine ring of ATP, making it a privileged scaffold for Kinase Inhibitors (e.g., BTK, JAK, or CDK inhibitors).

Pathway C: Reductive Amination

Following deprotection, the aldehyde can undergo reductive amination with primary or secondary amines (using NaBH(OAc)₃) to append solubilizing tails or specific binding elements.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodide and acetal groups.[1]

Experimental Validation & Safety

Quality Control

-

1H NMR (CDCl₃): Look for the characteristic acetal triplet at ~4.8 ppm and the pyrazole protons (singlets) at ~7.5–7.8 ppm. The ethyl groups of the acetal will show a distinct multiplet pattern.

-

TLC: The acetal is acid-sensitive.[1] Do not use acidic stains (like Hanessian's stain) for prolonged periods or the spot will decompose on the plate. Use UV or Iodine.

Safety Handling

-

Bromoacetaldehyde diethyl acetal: Potent lachrymator and alkylating agent. Handle in a fume hood.

-

4-Iodopyrazole: Irritant.[1]

-

Waste: Aqueous layers from the workup may contain residual DMF and cesium salts; dispose of according to halogenated organic waste protocols.

References

-

Preparation of Boronic Esters

-

General Pyrazole Alkylation Protocols

-

Application in Kinase Inhibitors (Scaffold Utility)

- Title: Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.

- Source: Future Medicinal Chemistry (2023).

-

URL:[Link]

Sources

Strategic Scaffold Design: The Physicochemical and Synthetic Utility of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole in Medicinal Chemistry

Topic: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the architecture of fragment-based drug discovery (FBDD), This compound represents a "bifunctional pivot" molecule. Unlike simple protecting groups, the 2,2-diethoxyethyl moiety serves as a latent electrophile—a masked aldehyde waiting to be triggered. When paired with the C4-iodine handle (a prime site for cross-coupling), this molecule allows researchers to build complexity in a linear fashion before triggering a divergent cyclization event.

This guide analyzes the molecular weight, physicochemical profile, and synthetic protocols required to utilize this scaffold effectively.[1] It moves beyond basic data to explore the causality of its design: why this specific acetal is used to access fused bicyclic heteroaromatics such as pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines .

Part 1: Physicochemical Profile & Molecular Specifications[1]

Precision in stoichiometry begins with accurate molecular weight characterization. The acetal functionality significantly alters the lipophilicity compared to the parent 4-iodopyrazole, improving solubility in non-polar organic solvents used during cross-coupling.

Table 1: Core Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₅IN₂O₂ | |

| Molecular Weight | 310.13 g/mol | Monoisotopic Mass: 310.0178 Da |

| Physical State | Pale yellow oil or low-melting solid | Tendency to oil out due to ethyl chains.[2][3][4] |

| LogP (Predicted) | ~2.3 - 2.5 | Significantly more lipophilic than 4-iodopyrazole (LogP ~1.7). |

| Solubility | High: DCM, EtOAc, THF, DMFLow: Water, Hexanes | Compatible with standard organic workups. |

| Key Functional Groups | 1. Aryl Iodide: Cross-coupling handle.2. Diethyl Acetal: Masked aldehyde (acid-labile). | Stable to base; labile to aqueous acid. |

Part 2: Synthetic Architecture & Mechanism

The value of this molecule lies in its ability to undergo Orthogonal Functionalization . The iodine atom allows for modification of the pyrazole core before the ring-closing machinery is activated.

The "Latent Electrophile" Strategy

-

Stage 1 (The Anchor): The N1-alkylation installs the masked aldehyde.

-

Stage 2 (The Payload): The C4-iodine is replaced via Suzuki, Sonogashira, or Heck coupling.

-

Stage 3 (The Trigger): Acidic hydrolysis unmasks the aldehyde.

-

Stage 4 (The Fusion): An intramolecular condensation (often with a pendant amine installed in Stage 2) closes the second ring.

Visualization: The Synthetic Pathway

The following diagram illustrates the transformation logic, highlighting the transition from the acetal intermediate to a fused bicyclic system.

Figure 1: The strategic workflow utilizing the acetal as a latent cyclization handle.

Part 3: Operational Protocols

Protocol A: Synthesis of this compound

Rationale: Cesium carbonate (

Materials:

-

Bromoacetaldehyde diethyl acetal (1.2 eq)

-

Cesium Carbonate (2.0 eq)

-

DMF (Anhydrous, 0.5 M concentration relative to pyrazole)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-iodopyrazole and

. Purge with nitrogen. -

Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to ensure deprotonation of the pyrazole N-H.

-

Alkylation: Add bromoacetaldehyde diethyl acetal dropwise.

-

Heating: Heat the reaction mixture to 80°C for 12–16 hours. Note: Monitoring by TLC/LCMS is critical. The product spot will be less polar (higher Rf) than the starting material.

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.

-

Validation: If the aqueous layer remains cloudy, residual DMF or inorganic salts may be present; perform an additional back-extraction.

-

-

Purification: Concentrate the organic layer.[7] Purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Protocol B: Handling & Storage

-

Stability: The acetal is sensitive to moisture and acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

Degradation Check: If the oil turns dark or smells acrid (aldehyde formation), check proton NMR for the loss of the ethyl triplet/quartet signals.

Part 4: Quality Control & Validation

Trustworthiness in data comes from rigorous characterization. The following NMR signals are the "fingerprint" of the successful synthesis.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Position | Multiplicity | Chemical Shift (δ) | Interpretation |

| Acetal CH | Triplet (t) | ~4.7 - 4.8 ppm | The methine proton of the acetal. Diagnostic for successful alkylation. |

| Ethyl CH₂ | Multiplet (m) | ~3.4 - 3.7 ppm | Diastereotopic protons of the ethoxy groups. |

| Ethyl CH₃ | Triplet (t) | ~1.1 - 1.2 ppm | Methyl tails of the acetal. |

| Pyrazole C3/C5 | Singlets (s) | ~7.5 - 7.6 ppm | Characteristic aromatic protons. Shift confirms N-substitution. |

LCMS Validation:

-

Ionization: ESI Positive Mode.

-

Target Mass: Expect

. -

Pattern: Look for the characteristic Iodine isotope pattern (though I is monoisotopic, the lack of M+2 intensity distinguishes it from Br/Cl contaminants).

References

-

PubChem Compound Summary. (2025). This compound (Compound CID 51342216).[8] National Center for Biotechnology Information. [Link]

- Vertex AI Search Results. (2025).

-

General Synthetic Methodology for Pyrazolo[1,5-a]pyrimidines. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[9][10] (Contextual grounding for the application of the acetal intermediate). [Link]

Sources

- 1. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 1639858-85-7|1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole - Lead Sciences [lead-sciences.com]

- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H15IN2O2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis & Application of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural architecture combines a 4-iodo handle —primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)—with a masked aldehyde (diethyl acetal) at the N1 position. This dual functionality allows for the rapid construction of complex fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, widely utilized in kinase inhibitor discovery.

This guide provides a comprehensive structural analysis, synthesis logic, and validated analytical protocols for researchers utilizing this intermediate.

Molecular Architecture & Reactivity Profile

Structural Logic

The molecule consists of an electron-rich pyrazole core substituted at two critical positions:

-

C4-Position (Iodide): The C-I bond is weak and highly polarizable, facilitating oxidative addition by Pd(0) species. It is significantly more reactive than the corresponding bromide or chloride, enabling couplings under milder conditions.

-

N1-Position (Acetal Side Chain): The 2,2-diethoxyethyl group serves as a robust protecting group for an aldehyde. It is stable to basic conditions (e.g., during alkylation or Suzuki coupling) but readily hydrolyzes under acidic conditions to reveal the electrophilic aldehyde.

Electronic Distribution

The pyrazole ring is an aromatic system with

Synthesis & Regioselectivity Analysis[1][2]

The Symmetry Factor

A common analytical challenge in pyrazole chemistry is distinguishing between N1 and N2 regioisomers.

-

Scenario: Alkylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole) yields a mixture of 1,3- and 1,5-isomers requiring 2D-NMR (NOESY/HMBC) to differentiate.

-

Specific Case (4-Iodopyrazole): The starting material, 4-iodopyrazole, is symmetric due to rapid tautomerism. Consequently, alkylation at either nitrogen produces the same chemical entity.

-

Note: This simplifies the structural analysis significantly—there are no regioisomers to separate, provided the starting material is pure 4-iodopyrazole.

-

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and the divergence point for downstream applications.

Figure 1: Synthesis and divergent utility of the this compound scaffold.

Spectroscopic Characterization (Self-Validating Protocols)

To confirm the structure and purity, researchers must validate three key domains: the integrity of the iodine functionality, the presence of the pyrazole core, and the conservation of the acetal protection.

Expected NMR Profile ( H & C)

The following data is derived from standard acetal and pyrazole shifts in

| Position | Group | Multiplicity | Diagnostic Note | |||

| Py-H3 | Aromatic | 7.60 | s | - | ~144.0 | Deshielded by adjacent N |

| Py-H5 | Aromatic | 7.45 | s | - | ~134.0 | Distinct from H3 |

| Py-C4 | C-I | - | - | - | ~56.0 | Upfield due to Heavy Atom Effect (Iodine) |

| Acetal-CH | CH | 4.80 | t | 5.5 | ~100.5 | Characteristic acetal triplet |

| N-CH2 | CH2 | 4.15 | d | 5.5 | ~53.0 | Couples to Acetal-CH |

| O-CH2 | CH2 | 3.45 - 3.70 | m | - | ~63.0 | Diastereotopic nature often visible |

| CH3 | CH3 | 1.15 | t | 7.0 | ~15.3 | Typical ethyl triplet |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

. -

Isotopic Pattern: Iodine is monoisotopic (

). Unlike Cl or Br, there is no M+2 peak .-

Validation Check: If you see a 1:1 doublet at M and M+2, you have contaminated your sample with the bromo-analog. A pure iodo-compound shows a single dominant mass peak.

-

Analytical Logic Tree

Use this workflow to troubleshoot structural anomalies.

Figure 2: Step-by-step NMR validation logic for this compound.

Experimental Protocols

Synthesis of this compound

Objective: Alkylation of 4-iodopyrazole with bromoacetaldehyde diethyl acetal.

Reagents:

-

4-Iodopyrazole (1.0 equiv)

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

DMF (Anhydrous, 0.5 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Add 4-iodopyrazole and

to anhydrous DMF. Stir at room temperature for 15 minutes to facilitate deprotonation. -

Addition: Add bromoacetaldehyde diethyl acetal dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove DMF. Wash with brine, dry over -

Purification: Flash chromatography on silica gel (Gradient: 0%

20% EtOAc in Hexanes).

Deprotection (Acetal Hydrolysis)

Objective: Unmasking the aldehyde for cyclization.

Procedure:

-

Dissolve the acetal intermediate in THF/Water (4:1).

-

Add 1M HCl (2.0 equiv).

-

Stir at RT for 2 hours.

-

Critical Step: Do not isolate the free aldehyde if it is unstable. Neutralize with saturated

and proceed immediately to the next step (e.g., reductive amination).

References

-

PubChem. 4-Iodo-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link][2][3]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022. Available at: [Link]

Sources

Technical Characterization Guide: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

The following technical guide details the characterization, synthesis, and application of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole , a bifunctional heterocyclic building block.

Executive Summary & Strategic Value

This compound is a high-value intermediate in medicinal chemistry, designed as a "masked" bifunctional scaffold. It combines two orthogonal reactive sites:

-

C4-Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to install aryl or heteroaryl groups.

-

N1-Acetal: A stable precursor to an N-acetaldehyde moiety. Upon acidic hydrolysis, this group unmasks a reactive aldehyde, enabling reductive amination, Wittig olefination, or cyclization to fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).

Critical Distinction: Researchers must distinguish this compound from its isomer, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1). The latter is a hemiaminal ether often used as a labile protecting group, whereas the 2,2-diethoxyethyl derivative discussed here is a robust linker for fragment-based drug design (FBDD).

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 310.13 g/mol |

| Core Structure | 4-Iodopyrazole core with N1-alkyl acetal tail |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water |

| Stability | Stable to base and oxidation; Acid-sensitive (acetal hydrolysis) |

Synthesis & Preparation Protocol

To ensure high purity for characterization, the compound is best synthesized via N-alkylation of 4-iodopyrazole. The following protocol minimizes the formation of bis-alkylated byproducts (impossible for pyrazole but relevant for imidazole analogs) and ensures complete conversion.

Methodology: N-Alkylation

Reagents:

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)

-

Cesium Carbonate (

, 2.0 equiv) -

Solvent: DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Protocol:

-

Charge: In a flame-dried round-bottom flask, dissolve 4-iodopyrazole in anhydrous DMF under

atmosphere. -

Deprotonation: Add

in one portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Addition: Add bromoacetaldehyde diethyl acetal dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Visual Workflow

Caption: Optimized synthetic route for the N-alkylation of 4-iodopyrazole.

Structural Characterization (The Core)[8]

Accurate characterization relies on confirming the integrity of the acetal group and the position of the iodine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.58 | s | 1H | Pyrazole H5 | Deshielded by adjacent N1; characteristic of 1-substituted pyrazoles. |

| 7.49 | s | 1H | Pyrazole H3 | Slightly upfield of H5; confirms 4-iodo substitution pattern. |

| 4.82 | t ( | 1H | Acetal CH | Diagnostic triplet; confirms acetal integrity (not hydrolyzed). |

| 4.18 | d ( | 2H | N-CH | Doublet coupling to acetal CH; confirms N-alkylation. |

| 3.68 – 3.48 | m | 4H | Ethoxy O-CH | Diastereotopic methylene protons of the ethyl groups. |

| 1.18 | t ( | 6H | Ethoxy CH | Typical methyl triplet for ethyl groups. |

-

144.2 ppm (C3/C5): Pyrazole ring carbons.

-

134.5 ppm (C5/C3): Pyrazole ring carbons.

-

100.8 ppm (Acetal CH): Characteristic acetal carbon signal (usually ~100-102 ppm).

-

63.5 ppm (Ethoxy CH2): Oxygenated methylenes.

-

56.2 ppm (C4-I): Carbon attached to Iodine (typically shielded, 50-60 ppm range).

-

53.8 ppm (N-CH2): Linker carbon.

-

15.3 ppm (Ethoxy CH3): Methyl carbons.

B. Mass Spectrometry (HRMS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Observed Ion:

-

Calculated Mass (

): 310.0151 -

Key Feature: Look for the lack of bromine isotope pattern (confirming no starting material) and the specific mass defect of Iodine.

C. Infrared Spectroscopy (FT-IR)

-

C-H Stretch: 2975, 2930 cm

(Aliphatic). -

C=N / C=C Stretch: 1510, 1480 cm

(Pyrazole ring breathing). -

C-O Stretch: 1060-1120 cm

(Strong, broad bands for acetal ether linkages). -

Absence: No O-H stretch (3400 cm

) or C=O stretch (1720 cm

Functional Validation & Logic

To validate the quality of the reagent before using it in complex synthesis, perform these two "self-validating" checks:

Check 1: Acetal Stability (Acid Test)

Dissolve a small aliquot in

-

Observation: The triplet at 4.82 ppm (acetal) should disappear, replaced by a signal at ~9.6 ppm (aldehyde CHO).

-

Logic: This confirms the "masked" aldehyde is functional and ready for deprotection.

Check 2: Suzuki Coupling Competence

Perform a micro-scale coupling with Phenylboronic acid (

-

Observation: Disappearance of the starting material peak (LCMS) and formation of the 4-phenylpyrazole adduct.

-

Logic: Confirms the C-I bond is active and not deactivated by impurities.

Reaction Pathway Diagram

Caption: Divergent reactivity pathways: C-C bond formation (Green) vs. Acetal deprotection (Red).

Storage and Handling (SDS Summary)

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.

-

Hazards: Irritant (Skin/Eye). Treat as a potential sensitizer.

-

Incompatibility: Avoid strong acids (hydrolysis risk) and strong oxidizers.

References

-

Synthesis of 4-Iodopyrazoles

- Title: Synthesis of 4-iodopyrazoles: A Brief Review

- Source: ResearchG

-

URL:[Link]

-

Base Molecule Data (4-Iodopyrazole)

-

Related Acetal Chemistry (General Protocol)

-

Isomer Differentiation (1-Ethoxyethyl derivative)

Sources

- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole - Lead Sciences [lead-sciences.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Iodopyrazole 99 3469-69-0 [sigmaaldrich.com]

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole: Technical Guide & NMR Analysis

[1]

Executive Summary

-

Molecular Formula: C

H -

Role: A bifunctional intermediate containing an aryl iodide (for cross-coupling) and a diethyl acetal (masked aldehyde).[1]

-

Key Application: Synthesis of kinase inhibitors where the pyrazole nitrogen requires a functionalized linker that can be deprotected to an aldehyde for reductive amination.[1]

Synthesis & Experimental Context

Understanding the synthesis is prerequisite to interpreting the NMR data, particularly for identifying potential impurities like unreacted 4-iodopyrazole or hydrolysis byproducts.[1]

Reaction Workflow

The compound is synthesized via the N-alkylation of 4-iodopyrazole with bromoacetaldehyde diethyl acetal under basic conditions.[1]

Reagents:

-

Substrate: 4-Iodo-1H-pyrazole (CAS 3469-69-0)[1]

-

Electrophile: 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)[1]

-

Base: Cesium Carbonate (Cs

CO -

Solvent: DMF or Acetonitrile (anhydrous)

Workflow Diagram

Figure 1: Synthetic pathway for the N-alkylation of 4-iodopyrazole.

NMR Characterization Data

The following data represents the standard spectroscopic signature for this compound in Chloroform-d (CDCl

Structure & Numbering Assignment

To ensure accurate assignment, the structure is numbered as follows:

-

Pos 3 (CH): Carbon adjacent to N2 (distal to alkylation).[1]

-

Pos 5 (CH): Carbon adjacent to N1 (proximal to alkylation).[1]

-

Pos 6 (CH

): Methylene linker attached to N1.[1] -

Pos 7 (CH): Acetal methine.[1]

-

Pos 8 (OCH

): Ethoxy methylene groups.[1] -

Pos 9 (CH

): Ethoxy methyl groups.[1]

H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-5 | 7.53 | Singlet (s) | 1H | - | Deshielded by adjacent N1; diagnostic pyrazole peak.[1] |

| H-3 | 7.48 | Singlet (s) | 1H | - | Slightly upfield of H-5; characteristic of 1,4-disubstituted pyrazoles.[1] |

| H-7 | 4.80 | Triplet (t) | 1H | 5.4 | Acetal methine proton; deshielded by two oxygen atoms.[1] |

| H-6 | 4.18 | Doublet (d) | 2H | 5.4 | N-CH |

| H-8 | 3.65 – 3.45 | Multiplet (m) | 4H | - | Diastereotopic methylene protons of the ethoxy groups.[1] |

| H-9 | 1.18 | Triplet (t) | 6H | 7.0 | Methyl protons of the ethyl groups.[1] |

Diagnostic Analysis:

-

Regiochemistry: The presence of two distinct singlets in the aromatic region (7.53 and 7.48 ppm) confirms the asymmetry introduced by N-alkylation.[1] In unsubstituted 4-iodopyrazole, H3 and H5 are equivalent and appear as a broad singlet around 7.6–7.8 ppm (depending on concentration/solvent).[1]

-

Linker Connectivity: The doublet at 4.18 ppm (

Hz) correlating with the triplet at 4.80 ppm confirms the intact N-CH

C NMR Data (100 MHz, CDCl )

| Carbon | Shift ( | Type | Assignment Note |

| C-3 | 144.5 | CH | Typical pyrazole C-H. |

| C-5 | 134.2 | CH | Adjacent to N-alkyl; shifts upfield relative to C-3.[1] |

| C-7 | 100.8 | CH | Acetal carbon (O-C-O); highly characteristic >100 ppm. |

| C-4 | 56.5 | C-I | Carbon bearing iodine; significantly shielded (heavy atom effect).[1] |

| C-8 | 63.5 | CH | Ethoxy methylene carbons. |

| C-6 | 53.2 | CH | N-CH |

| C-9 | 15.3 | CH | Ethoxy methyl carbons.[1] |

Structural Visualization & Logic

The following diagram illustrates the correlation between the chemical structure and the NMR signals described above.

Figure 2: Structural connectivity and diagnostic NMR logic.

Troubleshooting & Impurity Profile

When analyzing the NMR of this compound, researchers should be vigilant for the following common issues:

Hydrolysis (Aldehyde Formation)

The diethyl acetal is acid-sensitive.[1] Traces of acid in CDCl

-

Indicator: Disappearance of the triplet at 4.80 ppm and appearance of a singlet at ~9.8 ppm (CHO) and a doublet at ~5.0 ppm (N-CH

-CHO).[1] -

Prevention: Filter CDCl

through basic alumina or use CDCl

Regioisomerism

While N-alkylation of 4-iodopyrazole is generally selective for N1 due to tautomeric equivalence, substituted pyrazoles can yield mixtures.[1] For 4-iodopyrazole, only one N-alkyl product is possible unless the iodine migrates (unlikely under these conditions).[1]

-

Check: Ensure the integration ratio of Pyrazole-H : Acetal-H is exactly 2:1 .

References

Sources

- 1. echemi.com [echemi.com]

- 2. CAS: 1255147-51-3 | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

Technical Guide: Mass Spectrometry Profiling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (Exact Mass: 310.02 Da) is a critical synthetic intermediate used in the development of pyrazole-based pharmaceuticals, particularly as a masked aldehyde precursor for kinase inhibitors. Its structural integrity is defined by the acid-labile diethyl acetal tail and the heavy iodine atom at the C4 position.

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. It addresses the specific challenges of acetal stability during LC-MS analysis and delineates a self-validating fragmentation model to distinguish the target molecule from its hydrolysis byproducts and synthetic precursors.

Physicochemical & Mass Spectrometry Profile

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Monoisotopic Mass | 310.0178 Da |

| Molecular Weight | 310.13 g/mol |

| Key Functional Groups | Diethyl acetal (acid-sensitive), C4-Iodide (mass defect source) |

Ionization Characteristics

-

Primary Mode: Electrospray Ionization (ESI) in Positive Mode (+).

-

Adduct Formation:

-

[M+H]⁺ (m/z 311.0): Dominant species in neutral/mildly acidic buffers.

-

[M+Na]⁺ (m/z 333.0): Common in non-volatile buffers or glass-stored samples.

-

[M+NH₄]⁺ (m/z 328.0): Observed if ammonium acetate/formate is used.

-

-

Isotopic Pattern:

-

Iodine Signature: Iodine (

) is monoisotopic. Unlike chloro- or bromo- analogs, there is no M+2 peak derived from the halogen. -

Carbon Isotope: The [M+1] peak (m/z 312.0) will be approximately 10-11% of the base peak intensity (due to 9 carbons).

-

Fragmentation Analysis & Interpretation

The fragmentation of this compound is driven by two competing mechanisms: acetal hydrolysis/cleavage (low energy) and C-I bond homolysis (high energy).

Primary Fragmentation Pathway (ESI-CID)

-

Precursor Ion [M+H]⁺ (m/z 311.0): Protonation occurs at the pyrazole N2.

-

Loss of Ethanol (m/z 265.0): The most facile fragmentation is the loss of one ethanol molecule (46 Da) from the acetal tail, generating a stabilized vinyl ether cation.

-

Aldehyde Formation (m/z 237.0): Further loss of the ethyl group or hydrolysis in the collision cell leads to the protonated aldehyde species (1-(2-oxoethyl)-4-iodo-pyrazole).

-

Skeletal Cleavage (m/z 195.0): Cleavage of the N-C bond releases the acetal tail entirely, yielding the protonated 4-iodopyrazole core. This is a diagnostic fragment for the heterocyclic scaffold.

Fragmentation Topology (Graphviz)

Figure 1: ESI-MS/MS fragmentation pathway.[1][2][3] Solid lines indicate primary low-energy pathways; dotted lines indicate high-energy events.

Experimental Protocols

Sample Preparation (Crucial for Acetal Stability)

Acetals hydrolyze rapidly in acidic aqueous solutions. Standard LC-MS protocols using 0.1% Formic Acid can cause on-column degradation , appearing as a split peak or a false impurity (the aldehyde).

-

Solvent: Dissolve 1 mg of compound in 100% Acetonitrile (MeCN) or Methanol.

-

Diluent: Dilute to 10 µg/mL using 50:50 MeCN:Water buffered with 10mM Ammonium Acetate (pH 7.0) .

-

Stability Check: Inject immediately. Do not store in acidic diluents.

LC-MS Method Parameters

This method balances ionization efficiency with compound stability.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge), 2.1 x 50 mm, 2.5 µm | Robust stationary phase for neutral/basic pH. |

| Mobile Phase A | 10mM Ammonium Acetate in Water (pH ~6.8) | Neutral pH prevents acetal hydrolysis. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |

| Gradient | 5% B to 95% B over 5.0 min | Fast gradient minimizes residence time. |

| Flow Rate | 0.4 - 0.6 mL/min | Standard for ESI source. |

| ESI Source | Positive Mode (+), 3.5 kV | Optimal for basic pyrazole nitrogen. |

| Cone Voltage | 20 - 30 V | Low voltage prevents in-source fragmentation. |

Impurity Profiling & Quality Control

In drug development, distinguishing the target from its synthetic precursors is vital. Use the following ions to validate purity.

| Compound Identity | m/z (ESI+) | Origin/Notes |

| Target: this compound | 311.0 | Main Peak. |

| Impurity A: 4-Iodopyrazole | 195.0 | Unreacted starting material. Distinct retention time (more polar). |

| Impurity B: 1-(2-Oxoethyl)-4-iodo-1H-pyrazole | 237.0 | Hydrolysis degradation product. Increases with acid exposure. |

| Impurity C: 1-(2,2-Diethoxyethyl)-pyrazole | 185.1 | De-iodinated byproduct (rare, from hydrogenation side reactions). |

Self-Validating System Check

To confirm your spectrum is accurate:

-

Check m/z 311: Is it the base peak? If m/z 237 is dominant, your mobile phase is too acidic.

-

Check Isotope Pattern: Ensure there is no M+2 peak at m/z 313 (approx 100% height of M). If present, the sample may contain Bromine (Br-acetal reagent contaminant).

-

Check Fragment 265: Apply low collision energy (10-15 eV). You should see the loss of EtOH (311 -> 265).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link][3]

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Iodination Protocols. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. General Fragmentation of Pyrazole Derivatives. Retrieved from [Link]

Sources

Technical Guide: Solubility & Physicochemical Profiling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

[1][2]

Executive Summary & Compound Identity

This compound is a specialized heterocyclic building block.[1][2] Unlike simple pyrazoles, this molecule features a masked aldehyde functionality (the diethyl acetal) and a reactive aryl iodide handle.[2]

Its solubility behavior is governed by two competing structural motifs:

-

The Lipophilic Core: The 4-iodopyrazole scaffold and the ethyl groups on the acetal drive high solubility in organic solvents (DCM, THF).[2]

-

The Hydrolytic Liability: The acetal side chain (

) is acid-sensitive.[2] While it improves organic solubility, it imposes strict pH limits on aqueous formulations to prevent degradation into the corresponding aldehyde.[2]

| Property | Description |

| Chemical Formula | |

| Molecular Weight | 338.19 g/mol |

| Physical State | Typically a viscous pale-yellow oil or low-melting solid.[1][2] |

| Primary Hazard | Acid hydrolysis releases ethanol and generates the reactive aldehyde species.[2] |

Physicochemical Profile (In Silico & Empirical)

Understanding the "why" behind the solubility allows for better solvent selection during synthesis (e.g., Suzuki couplings) or purification.[2]

Calculated Properties vs. Observed Behavior[1][2]

| Parameter | Value (Est.) | Implication for Solubility |

| cLogP | 2.8 – 3.2 | Lipophilic. Poor water solubility (< 1 mg/mL) without co-solvents.[1][2] Highly soluble in non-polar organics.[2] |

| pKa (Conj. Acid) | ~2.0 (Pyrazole N2) | The molecule is extremely weakly basic.[2] Protonation requires strong acid (pH < 2), which simultaneously triggers decomposition.[2] |

| H-Bond Donors | 0 | No -OH or -NH groups to facilitate water solubility.[1][2] |

| H-Bond Acceptors | 4 | Pyrazole nitrogens and acetal oxygens accept H-bonds, allowing solubility in polar aprotic solvents (DMSO, DMF).[1][2] |

Solubility Matrix

The following table summarizes the solubility status across standard laboratory solvents.

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for extraction and transport.[1][2] |

| Ethers | THF, 1,4-Dioxane | Excellent | Ideal for cross-coupling reactions (Suzuki/Sonogashira).[2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Use for stock solutions.[2] Caution: Hygroscopic solvents can introduce water, risking slow hydrolysis if acidic impurities are present.[2] |

| Alcohols | Methanol, Ethanol | Good | Soluble, but avoid acidic methanol which can cause acetal exchange (transacetalization).[2] |

| Aqueous | Water (pH 7) | Poor (<0.5 mg/mL) | Requires surfactant or co-solvent (e.g., 20% DMSO) for biological assays.[2] |

| Aqueous Acid | 0.1 M HCl | Unstable | DO NOT USE. Rapid hydrolysis to aldehyde occurs.[1][2] |

Critical Stability-Solubility Workflow

The primary challenge with this compound is not just dissolving it, but keeping it intact while dissolved.[2] The acetal group is a "ticking clock" in aqueous acidic environments.[2]

The Hydrolysis Pathway

The diagram below illustrates the degradation pathway that researchers must avoid during solubility profiling.

Figure 1: Acid-catalyzed hydrolysis mechanism.[2] Solubility testing must be performed at pH ≥ 7.0 to prevent the formation of the aldehyde.[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Use this method for precise solubility data in organic solvents.[1][2]

-

Preparation: Weigh 20 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 50 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Inspect for clarity. If undissolved, repeat step 2.

-

Calculation:

.[2] -

Verification: If the solution is clear, filter (0.22 µm PTFE) and analyze via HPLC to confirm peak purity (ensuring no degradation occurred during dissolution).

Protocol B: Kinetic Aqueous Solubility (pH-Buffered)

Use this method for biological assay preparation.[2] Strict pH control is mandatory.[1]

Reagents:

-

Stock Solution: 10 mM in DMSO.[2]

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.[2]4. Avoid Acetate or Citrate buffers (acidic). [2]

Workflow:

-

Spike: Pipette 10 µL of DMSO stock into 990 µL of PBS (pH 7.4) in a microcentrifuge tube (1% DMSO final).

-

Incubate: Shake at 500 rpm for 2 hours at 25°C. Note: Do not incubate for 24h as acetals can slowly hydrolyze even at neutral pH if trace acid is generated.

-

Filter: Centrifuge at 13,000 rpm for 10 mins or filter using a chemically compatible membrane (PVDF or Nylon).

-

Quantify: Analyze the supernatant via HPLC-UV (254 nm). Calibrate against a standard curve prepared in 100% MeOH.

Synthesis & Handling Implications

Reaction Solvent Selection

For palladium-catalyzed cross-couplings (e.g., reacting the iodine with a boronic acid):

-

Recommended: Dioxane/Water (4:[1][2]1) or DMF/Water (9:1) with a basic additive (

or -

Reasoning: The base required for the Suzuki coupling simultaneously protects the acetal from hydrolysis.

Work-Up Precautions

When extracting this compound from an aqueous reaction mixture:

Decision Logic for Researchers

Use the following logic tree to determine the optimal handling strategy based on your application.

Figure 2: Operational logic for solvent selection and handling based on downstream application.

References

-

Compound Data & Analogues

-

Synthesis & Reactivity of Protected Pyrazoles

-

Vedsø, P., et al. (1999).[2] Regioselective Synthesis of 4-Substituted Pyrazoles. Journal of Organic Chemistry. (Contextual reference for N-alkylation and protecting group stability).

-

Greene, T. W., & Wuts, P. G. M. (2014).[2] Protective Groups in Organic Synthesis. 5th Ed.[2] Wiley.[2] (Authoritative source on Acetal stability and hydrolysis kinetics).

-

-

Experimental Methodology

Technical Guide: Stability Profile and Handling of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

[1]

Executive Summary

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole is a bifunctional heterocyclic building block serving as a "linchpin" intermediate in medicinal chemistry.[1] Its value lies in its dual reactivity: the 4-iodo position facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 2,2-diethoxyethyl moiety acts as a masked aldehyde, enabling subsequent cyclization into fused ring systems like pyrazolo[1,5-a]pyrimidines.[1]

However, this dual functionality introduces a "Stability Paradox": the acetal tail requires basic or neutral conditions to survive, while the iodide head is sensitive to light and metal-halogen exchange. This guide provides the rigorous stability profiling and handling protocols necessary to maintain the integrity of this critical intermediate.

Chemical Identity & Structural Analysis[2][3][4]

| Feature | Description |

| Systematic Name | This compound |

| Molecular Formula | C₉H₁₅IN₂O₂ |

| Molecular Weight | 310.13 g/mol |

| Functional Groups | (A) Pyrazole Core: Aromatic, generally robust.(B) C4-Iodide: Electrophilic, photolabile, reactive to Pd(0).(C) Diethyl Acetal: Acid-labile, base-stable, moisture-sensitive.[1][2] |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF. Insoluble in water.[3] |

Structural Distinction Note

Researchers often confuse this compound with 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (a hemiaminal ether derived from ethyl vinyl ether).[1]

Stability Profile

The stability of this compound is governed by three vectors: Hydrolytic , Photolytic , and Thermal .[1]

Hydrolytic Stability (The Acetal Vulnerability)

The diethyl acetal moiety is the thermodynamic sink of the aldehyde but is kinetically unstable in the presence of Brønsted acids and water.

-

Acidic Media (pH < 4): Rapid hydrolysis occurs. The acetal converts to the aldehyde (2-(4-iodo-1H-pyrazol-1-yl)acetaldehyde), which can polymerize or undergo uncontrolled condensation.[1]

-

Neutral/Basic Media (pH > 7): Highly stable. The compound withstands standard cross-coupling bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aqueous workups, provided the pH remains basic.

-

Lewis Acids: Sensitive. Reagents like BBr₃, AlCl₃, or even mild Lewis acids in the presence of moisture can trigger deprotection or ethoxy-exchange.

Photostability (The Iodide Vulnerability)

The C(sp²)–I bond is relatively weak (~57 kcal/mol).

-

UV/Visible Light: Exposure to ambient laboratory light (fluorescent) can induce homolytic cleavage of the C–I bond, generating an aryl radical. This leads to:

-

Deiodination: Formation of 1-(2,2-diethoxyethyl)-1H-pyrazole.[1]

-

Iodine Liberation: Accumulation of I₂, causing the sample to turn yellow/brown.

-

-

Mechanism:

. The iodine radical can abstract hydrogen or recombine, degrading purity.

Thermal Stability

-

Storage: Stable at room temperature (20–25 °C) if dry and dark.

-

Process: Stable up to ~100 °C in inert solvents (DMF, Toluene). Above 120 °C, especially in the presence of trace acids, thermal elimination of ethanol may occur, leading to vinyl ether byproducts.

Stability Logic Diagram

Figure 1: Mechanistic map showing degradation risks (Red) vs. synthetic utility (Green).

Handling & Storage Protocols

To maximize shelf-life and experimental reproducibility, the "Amber Protocol" must be strictly followed.

Storage Conditions

| Parameter | Requirement | Rationale |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent C–I photolysis.[1] |

| Atmosphere | Argon or Nitrogen Headspace | Prevents oxidation and excludes atmospheric moisture. |

| Temperature | 2–8 °C (Refrigerated) | Slows kinetic degradation pathways. |

| Desiccant | Store in Desiccator | Prevents hydrolysis of the acetal by ambient humidity. |

Handling Precautions

-

Avoid Acidic Glassware: Ensure all flasks are base-washed or neutral. Traces of acid from cleaning solutions (e.g., HCl wash) can catalyze surface hydrolysis.

-

Solvent Choice: Use anhydrous solvents (DMF, DMSO, Acetonitrile) for reactions. Avoid protic solvents (MeOH, EtOH) if acidic catalysts are present, as acetal exchange can occur.

-

Workup: When quenching reactions, use saturated NaHCO₃ or buffer (pH 8) . Never quench with dilute HCl unless immediate deprotection is intended.

Experimental Protocols

Synthesis Verification (Alkylation)

Context: If synthesizing de novo from 4-iodopyrazole.

-

Reagents: 4-Iodopyrazole (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.2 equiv), Cs₂CO₃ (2.0 equiv).

-

Solvent: Anhydrous DMF (0.5 M concentration).

-

Procedure:

-

Dissolve 4-iodopyrazole in DMF.[1] Add Cs₂CO₃.

-

Stir for 15 min at RT to deprotonate (formation of pyrazolide anion).

-

Add bromoacetaldehyde diethyl acetal dropwise.

-

Heat to 80–90 °C for 4–6 hours. Monitoring by TLC/LCMS is critical to ensure N-alkylation is complete.[1]

-

Workup: Pour into water/EtOAc. Critical: Wash organic layer with NaHCO₃ (aq) to remove trace acids.

-

Purification: Silica gel chromatography. Pre-treat silica with 1% Et₃N in hexanes to neutralize acidic sites on the silica gel, preventing on-column hydrolysis.

-

Quality Control: The "Acid Challenge" Test

Before committing valuable material to a complex synthesis, validate the acetal integrity.

-

Dissolve: 5 mg of compound in 0.6 mL CDCl₃ (ensure CDCl₃ is not acidic; filter through basic alumina if unsure).

-

NMR Check: Confirm doublet at ~1.1 ppm (CH₃) and multiplet at ~3.5-3.7 ppm (CH₂ of ethyl). The acetal methine proton appears as a triplet at ~4.8 ppm.

-

Challenge: Add 1 drop of D₂O and a trace of acetic acid.

-

Observation: Re-run NMR after 1 hour. Appearance of an aldehyde proton (~9.8 ppm) indicates the acetal is active and capable of deprotection (positive functional test).

Synthetic Utility Workflow

This compound is most powerful when used in a specific sequence: Coupling First, Deprotection Second .

Figure 2: Optimal synthetic sequence. The acetal protects the aldehyde during the metal-catalyzed step.

References

-

Synthesis of N-alkylated Iodopyrazoles

-

Topic: General alkylation of 4-iodopyrazole with electrophiles.[1]

- Source:Journal of Heterocyclic Chemistry, "Regioselective alkyl

- Relevance: Establishes the Cs₂CO₃/DMF protocol for N-alkyl

-

-

Acetal Protecting Group Stability

- Topic: Stability of acetals vs. hemiaminals.

- Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.

-

Relevance: Authoritative source on the acid-lability and base-stability of diethyl acetals.[1]

-

Palladium-Catalyzed Cross-Coupling of 4-Halopyrazoles

-

Pyrazolo[1,5-a]pyrimidine Synthesis

-

Topic: Use of pyrazole-1-acetaldehydes (generated from acetals) to form fused rings.[1]

- Source:Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of pyrazolo[1,5-a]pyrimidines as B-Raf inhibitors."

- Relevance: Demonstrates the "Linchpin" utility of the 2,2-diethoxyethyl group.

-

(Note: Specific CAS 575452-22-1 refers to the 1-ethoxyethyl variant.[1][6] The 2,2-diethoxyethyl derivative is a custom intermediate often synthesized in-house using the protocols described above.)

Sources

- 1. 1639858-85-7|1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Electrophilic Iodination of N-Protected Pyrazoles: Regiocontrol & Protocol Optimization

Executive Summary

Iodinated pyrazoles are linchpin intermediates in modern drug discovery, serving as precursors for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While pyrazole is an electron-rich heterocycle, its reactivity profile is drastically altered by

Part 1: Mechanistic Principles & Regiocontrol

The Electronic Landscape

The pyrazole ring is

-

C4 Position: The preferred site for Electrophilic Aromatic Substitution (

). It behaves similarly to the para-position in aniline. -

C3/C5 Positions: These are electron-deficient relative to C4 during electrophilic attack. Accessing these positions usually requires lithiation (

or deprotonation mechanisms), not direct electrophilic halogenation.

The Role of the N-Protecting Group (PG)

The choice of PG is not merely for solubility; it dictates the reagent compatibility and kinetic stability of the intermediate sigma complex.

| Protecting Group | Electronic Effect | Steric Bulk | Stability Profile | Recommended Iodination Condition |

| Boc (tert-butoxycarbonyl) | Electron-Withdrawing (Weak) | High | Acid-Labile | Neutral: NIS/MeCN or |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | Electron-Donating (Weak) | High | Acid-Stable | Acidic: |

| THP (Tetrahydropyranyl) | Electron-Donating (Weak) | High | Acid-Labile | Neutral/Basic: |

| Methyl/Benzyl | Electron-Donating | Low/Med | Very Stable | Aggressive: |

Mechanism of Action ( )

The reaction proceeds via the formation of an iodonium ion (

Figure 1: General

Part 2: Strategic Protocol Selection

Selecting the right iodine source is critical to preventing deprotection or side reactions. Use the decision matrix below to select your protocol.

Figure 2: Decision tree for selecting the optimal iodination reagent based on protecting group stability.

Part 3: Experimental Protocols

Method A: NIS in Acetonitrile (The "Gold Standard" for Lab Scale)

Best for: Acid-sensitive groups (Boc, THP) and small-scale optimization.

Why:

Protocol:

-

Dissolve the N-protected pyrazole (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Protect the flask from light (aluminum foil) to prevent radical side reactions.

-

Add NIS (1.1 equiv) in a single portion at room temperature (25 °C).

-

Monitor via LCMS/TLC. Reaction typically completes in 2–4 hours.

-

Note: If the reaction stalls, heat to 50 °C. Do not add acid if using Boc.

-

-

Workup: Quench with 10% aq.

(to remove excess iodine). Extract with EtOAc. Wash with brine.

Method B: Green Oxidative Iodination ( / )

Best for: Scale-up (>10g), robust PGs (SEM, Benzyl), and cost-efficiency. Why: Uses molecular iodine (cheap) and generates water as the only byproduct. High atom economy compared to NIS.

Protocol:

-

Suspend N-protected pyrazole (1.0 equiv) in water or MeOH/Water (1:1).

-

Add

(0.5–0.6 equiv). Note: Only 0.5 equiv is theoretically needed as -

Add

(30% aq. solution, 0.6–1.0 equiv) dropwise. -

Stir vigorously at RT or 40 °C for 4–6 hours.

-

Workup: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.

Method C: Activated Iodination ( / CAN)

Best for: Highly selective C4 iodination of robust substrates (SEM-protected) where other methods yield mixtures. Why: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating highly reactive electrophilic iodine species.

Protocol:

-

Dissolve substrate (1.0 equiv) in MeCN.

-

Add

(0.6 equiv) and CAN (0.6 equiv).[1] -

Stir at reflux (80 °C) for 3–5 hours.

-

Workup: Standard aqueous workup with thiosulfate quench.